2-Chloro-4-(heptan-2-YL)phenol
Description
2-Chloro-4-(heptan-2-YL)phenol is a chlorinated phenolic compound featuring a chlorine atom at the 2-position and a branched heptan-2-yl group at the 4-position of the phenol ring. Its molecular formula is inferred as C₁₃H₁₉ClO, with a molecular weight of approximately 226.5 g/mol. The compound’s alkyl chain confers moderate hydrophobicity, while the chlorine substituent enhances its electron-withdrawing properties, influencing acidity and reactivity.
Properties
CAS No. |
22702-40-5 |
|---|---|
Molecular Formula |
C13H19ClO |
Molecular Weight |
226.74 g/mol |
IUPAC Name |
2-chloro-4-heptan-2-ylphenol |
InChI |
InChI=1S/C13H19ClO/c1-3-4-5-6-10(2)11-7-8-13(15)12(14)9-11/h7-10,15H,3-6H2,1-2H3 |
InChI Key |
ZPPBZGUALHBPBE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)C1=CC(=C(C=C1)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(heptan-2-YL)phenol can be achieved through nucleophilic aromatic substitution reactions. One common method involves the reaction of 2-chlorophenol with 2-heptanone in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is isolated through standard purification techniques such as recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(heptan-2-YL)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The chloro substituent can be reduced to form the corresponding hydroxy compound.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-Chloro-4-(heptan-2-YL)phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(heptan-2-YL)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the chloro and heptan-2-yl groups can interact with hydrophobic regions. These interactions can disrupt the function of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Alkyl-Substituted Chlorophenols
2-Chloro-4-(tert-pentyl)phenol (CAS: 5323-65-9)
- Molecular Formula : C₁₁H₁₅ClO
- Molecular Weight : 198.69 g/mol
- Lower molecular weight (198.69 vs. ~226.5 g/mol) results in lower boiling and melting points compared to 2-Chloro-4-(heptan-2-YL)phenol. Applications: Used as an intermediate in organic synthesis and antimicrobial agents .
4-(Heptan-3-yl)phenol and 4-(Heptan-4-yl)phenol
Electron-Withdrawing Group-Substituted Chlorophenols
2-Chloro-4-(methylsulfonyl)phenol (CAS: 20945-65-7)
2-Chloro-4-(3,4-difluorophenyl)phenol (CAS: 1226086-45-8)
Heterocyclic-Substituted Chlorophenols
2-Chloro-4-(2,5-dimethyl-1H-pyrrol-1-yl)phenol (CAS: 647841-63-2)
- Molecular Formula: C₁₂H₁₂ClNO
- Molecular Weight : 221.68 g/mol .
- Key Differences: The pyrrole ring introduces basic nitrogen atoms, altering electronic properties and enabling coordination with metal ions. Potential applications in catalysis or pharmaceuticals due to heterocyclic functionality.
2-Chloro-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol (CAS: 1261929-47-8)
Regulatory and Environmental Considerations
- Environmental Persistence: Chlorinated phenols generally exhibit higher bioaccumulation than non-halogenated analogs, necessitating stringent handling protocols .
Comparative Data Table
Research Findings and Trends
- Acidity Trends: Alkyl groups (e.g., heptan-2-yl) reduce acidity compared to electron-withdrawing groups (e.g., sulfonyl, fluorine). For example, 2-Chloro-4-(methylsulfonyl)phenol has a pKa ~5–6, while this compound likely has a pKa ~8–9 .
- Synthetic Challenges : Bulky substituents (e.g., tert-pentyl) require tailored Friedel-Crafts or Ullmann coupling conditions, as seen in related syntheses .
- Toxicity Profiles: Chlorophenols with longer alkyl chains (e.g., heptan-2-yl) may exhibit higher lipid solubility, increasing bioaccumulation risks in aquatic organisms .
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